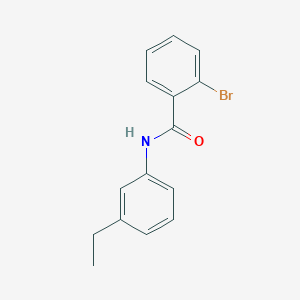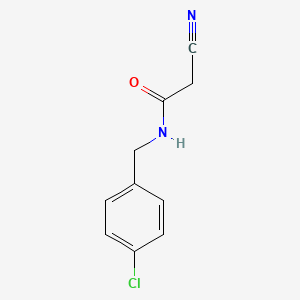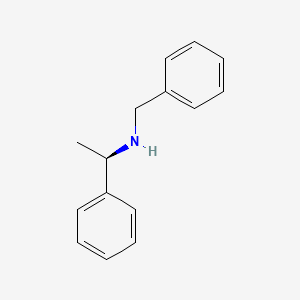
(R)-(+)-N-Benzyl-1-phenylethylamine
Overview
Description
®-(+)-N-Benzyl-1-phenylethylamine is a chiral amine compound that has garnered interest in various fields of research due to its unique structural properties and potential applications. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom and a phenylethyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-N-Benzyl-1-phenylethylamine typically involves the reduction of the corresponding imine or the reductive amination of benzylamine with acetophenone. One common method includes the use of a chiral catalyst to ensure the production of the desired enantiomer. The reaction conditions often involve hydrogenation in the presence of a palladium or platinum catalyst under mild temperatures and pressures.
Industrial Production Methods
On an industrial scale, the production of ®-(+)-N-Benzyl-1-phenylethylamine may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure hydrogenation reactors and advanced chiral catalysts can facilitate large-scale synthesis while maintaining the enantiomeric purity of the compound.
Chemical Reactions Analysis
Types of Reactions
®-(+)-N-Benzyl-1-phenylethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding imine or nitrile.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted amines, imines, and nitriles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, ®-(+)-N-Benzyl-1-phenylethylamine is used as a chiral building block for the synthesis of more complex molecules. Its enantiomeric purity makes it valuable in asymmetric synthesis and catalysis.
Biology
In biological research, this compound is studied for its potential role as a ligand in receptor binding studies. Its structural similarity to certain neurotransmitters allows it to be used in the investigation of receptor-ligand interactions.
Medicine
In the field of medicine, ®-(+)-N-Benzyl-1-phenylethylamine is explored for its potential therapeutic applications. It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Industry
Industrially, this compound is utilized in the production of fine chemicals and as a precursor in the manufacture of various agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-(+)-N-Benzyl-1-phenylethylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s chiral nature allows it to fit into binding sites with high specificity, influencing the activity of the target molecule. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or chemical effect.
Comparison with Similar Compounds
Similar Compounds
(S)-(-)-N-Benzyl-1-phenylethylamine: The enantiomer of ®-(+)-N-Benzyl-1-phenylethylamine, which may exhibit different biological activities and binding affinities.
N-Benzyl-2-phenylethylamine: A structural isomer with a different arrangement of the phenyl and ethyl groups.
N-Benzyl-1-phenylpropylamine: A homologous compound with an additional carbon in the alkyl chain.
Uniqueness
®-(+)-N-Benzyl-1-phenylethylamine is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its ability to act as a chiral building block and its potential therapeutic applications set it apart from other similar compounds.
Properties
IUPAC Name |
(1R)-N-benzyl-1-phenylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-13(15-10-6-3-7-11-15)16-12-14-8-4-2-5-9-14/h2-11,13,16H,12H2,1H3/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZHMSJNPCYUTB-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50361451 | |
| Record name | (R)-(+)-N-Benzyl-1-phenylethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50361451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38235-77-7 | |
| Record name | (+)-Benzylphenethylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38235-77-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-(+)-N-Benzyl-1-phenylethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50361451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenemethanamine, α-methyl-N-(phenylmethyl)-, (αR) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.008 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of (R)-(+)-N-Benzyl-1-phenylethylamine in chemical synthesis?
A1: this compound is primarily used as a chiral resolving agent for racemic mixtures. It forms diastereomeric salts with chiral acids, which can be separated based on their different solubilities. [, , , , ] This allows for the isolation of individual enantiomers from a racemic mixture.
Q2: Can you explain the mechanism behind the chiral resolution ability of this compound?
A2: The chiral discrimination mechanism of this compound stems from its ability to form distinct intermolecular interactions with different enantiomers. These interactions, including hydrogen bonds, CH/π interactions, and van der Waals forces, lead to the formation of diastereomeric salts with different crystal structures and solubilities. [] For example, in the resolution of 2-chloromandelic acid, a "lock-and-key" supramolecular packing mode was observed in the crystal structure of the less soluble diastereomeric salt. [] This type of packing, driven by the size difference between the resolving agent and the racemate, contributes significantly to chiral discrimination.
Q3: Are there any examples of this compound being incorporated into polymeric materials?
A3: Yes, this compound has been successfully incorporated into cross-linked microspheres composed of optically active helical substituted polyacetylenes. [] These microspheres exhibit chiral recognition properties and were shown to preferentially adsorb (R)-(+)-1-phenylethylamine, this compound, and Boc-D-alanine. [] This demonstrates the potential of incorporating this chiral resolving agent into materials for enantioselective applications.
Q4: Has this compound been used in the synthesis of any natural products?
A4: Absolutely, this compound has proven valuable in the synthesis of several natural products. For instance, it played a key role in the formal synthesis of the amphibian alkaloid (5R,8R,8aS)-(-)-indolizidine 2091. [] Additionally, it was employed in the synthesis of racemic and enantiopure forms of the alkaloid indolizidine 209B. [] These examples highlight its versatility and utility in complex molecule synthesis.
Q5: What is the chemical structure and molecular weight of this compound?
A5: this compound possesses the molecular formula C15H17N and a molecular weight of 211.30 g/mol. Its structure comprises a phenylethyl group connected to a nitrogen atom, which is further linked to a benzyl group.
Q6: Are there any known methods for synthesizing this compound?
A6: Yes, optically pure this compound can be synthesized from optically active α-phenylethylamine and benzaldehyde. [, ] The synthesis involves the formation of an intermediate N-Benzylidene-1-phenylethylamine, followed by reduction using KBH4. Another approach involves condensation of (R)-1-methylbenzylamine with benzaldehyde and subsequent reduction by NaBH4. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
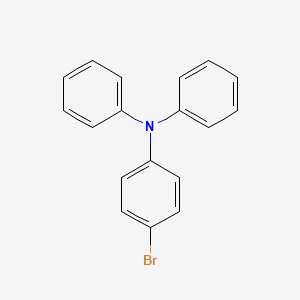
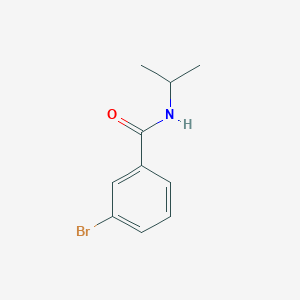

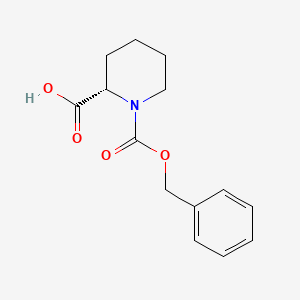
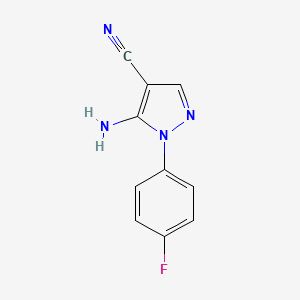
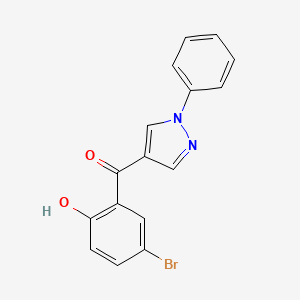
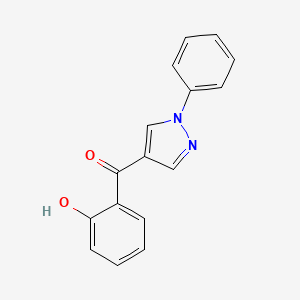



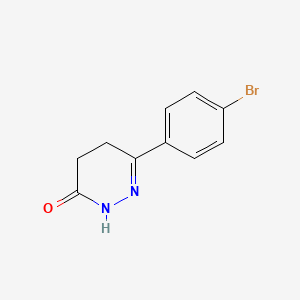
![Ethyl 2-[(2-chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B1269940.png)
